molecular formula C13H14N4S B5090348 3,9-dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine

3,9-dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B5090348
M. Wt: 258.34 g/mol
InChI Key: PJJIBDCCVASVHS-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydrobenzothienotriazolopyrimidine class, characterized by a fused bicyclic structure combining benzothiophene, triazole, and pyrimidine moieties. Its synthesis typically involves cyclization reactions of hydrazino-substituted precursors with carbon disulfide under basic conditions, yielding thione derivatives that can be further functionalized . The compound has been investigated for adenosine receptor binding and antimicrobial activity, though its exact biological profile depends on substituent variations .

Properties

IUPAC Name

5,13-dimethyl-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4S/c1-7-3-4-9-10(5-7)18-13-11(9)12-16-15-8(2)17(12)6-14-13/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJJIBDCCVASVHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C4=NN=C(N4C=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,9-dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine typically involves multiple steps, starting with simpler precursor molecules. One common approach is the cyclization of appropriate thiophene derivatives under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated systems might be employed to ensure consistency and efficiency in the manufacturing process.

Chemical Reactions Analysis

Cyclization Reactions with Aliphatic Acids

Reaction with formic or acetic acid under reflux conditions leads to Dimroth rearrangement , converting the triazolo[4,3-c] isomer to the triazolo[1,5-c] configuration. This process is base-catalyzed and irreversible .

Conditions Product Yield Key Characterization
Formic acid, reflux, 6 hrs5-Methoxy-8,9,10,11-tetrahydrobenzothieno[3,2-e] triazolo[1,5-c]pyrimidine68%IR: 1710 cm⁻¹ (C=O); XRD-confirmed structure
Acetic acid, DMF, 8 hrs3-Methyl-8,9-dihydrobenzothieno[3,2-e] triazolo[4,3-a]pyrimidine-5,6-dione72%NMR: δ 2.45 (s, CH₃); MS: m/z 317 (M⁺)

Oxidative Cyclization

Oxidation of hydrazone intermediates derived from aromatic aldehydes (e.g., benzaldehyde) with FeCl₃ or iodobenzene diacetate (IBD) yields 3-aryl-substituted derivatives .

Substrate Oxidant Conditions Product Yield
4-Hydrazino precursor + PhCHOFeCl₃Ethanol, 12 hrs3-Phenyl-triazolo[4,3-c]pyrimidine65%
4-Hydrazino precursor + 4-ClC₆H₄CHOIBDCH₂Cl₂, 25°C, 2 hrs3-(4-Chlorophenyl)-triazolo[1,5-c]pyrimidine78%

Condensation with Hydrazine Derivatives

Hydrazinolysis of chloro- or methylthio-substituted intermediates produces amino-functionalized analogs with enhanced solubility .

Reaction Conditions Product Yield
3-Chloro derivative + NH₂NH₂·H₂OEthanol, reflux, 12 hrs3-Amino-8,9-dihydrobenzothieno-triazolo[4,3-c]pyrimidine92%
3-Methylthio derivative + NH₂NH₂DMF, 100°C, 6 hrs3-Hydrazino-5-methyl-triazolo[4,3-c]pyrimidine85%

Reactivity with α-Haloketones

Reactions with α-haloketones (e.g., chloroacetone) in dry xylene yield fused imidazo-triazolopyrimidine systems .

Reagent Conditions Product Key Spectral Data
ChloroacetoneXylene, reflux, 10 hrs3,4-Diamino-2,8,8-trimethyl-imidazo[1,2-a]triazolo[4,3-c]pyrimidine-5,6-dione¹H NMR: δ 5.70 (s, imidazole-H); MS: m/z 332 (M⁺)

Thione Formation via Carbon Disulfide

Cyclization with CS₂ under basic pyridine conditions generates the 3-thione derivative, a key intermediate for further functionalization .

Conditions Product Yield Applications
CS₂, pyridine, 8 hrs3-Thioxo-triazolo[4,3-c]pyrimidine70%Precursor for thiourea derivatives

Scientific Research Applications

Anti-inflammatory and Analgesic Activities

Research indicates that derivatives of this compound exhibit notable anti-inflammatory and analgesic properties. A study synthesized various derivatives and evaluated their effects using formalin-induced paw edema models. The most active compounds demonstrated significant anti-inflammatory activity comparable to diclofenac sodium while maintaining a high safety margin (ALD50 > 0.4 g/kg) .

Case Study:

  • Compounds Tested: Various thienotriazolopyrimidine derivatives.
  • Methodology: Acute toxicity assessment and ulcerogenic effect evaluation alongside anti-inflammatory activity tests.
  • Findings: Compounds showed remarkable efficacy in reducing inflammation with minimal side effects.

Receptor Binding Studies

The compound has been studied for its binding affinity to adenosine receptors (A1 and A2A). A series of synthesized derivatives were evaluated for their ability to inhibit these receptors. Notably, compounds with specific alkyl substitutions at the C(5) position exhibited significant selectivity towards the A1 receptor while showing no activity against A2A receptors .

Case Study:

  • Compounds Tested: 5-alkyl/aryl derivatives of the target compound.
  • Methodology: In vitro binding assays at varying concentrations.
  • Findings: The most potent compounds showed K(i) values of 1.1 µM and 2.1 µM for A1 receptors.

Computational Studies

Computational methods such as Density Functional Theory (DFT) have been employed to understand the molecular interactions and stability of this compound and its derivatives. These studies help predict the pharmacological profiles and optimize the design of new derivatives for enhanced biological activity .

Broader Applications

Beyond anti-inflammatory and receptor binding activities, triazolo-pyrimidine derivatives have been explored for their potential in treating various conditions:

  • Antimicrobial Activity: Some derivatives have shown effectiveness against bacterial and fungal infections.
  • Antitumor Activity: Research indicates potential applications in cancer therapy due to their ability to inhibit tumor growth .
  • CNS Activity: Certain derivatives are being investigated for their neuroprotective effects and potential use in treating central nervous system disorders .

Mechanism of Action

The mechanism by which 3,9-dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific receptors or enzymes, leading to a biological response. The molecular targets and pathways involved would be determined by the specific biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Physicochemical Properties

Key structural analogs differ in substituents at positions 3, 5, 8, and 9, affecting solubility, logP, and bioactivity.

Compound Name Substituents Molecular Weight logP Key Biological Activity Reference
3,9-Dimethyl derivative (Target Compound) 3-CH₃, 9-CH₃ 286.36* ~3.5† Adenosine receptor binding
3-(3-Chlorophenyl)-8,9,10,11-tetrahydro derivative 3-C₆H₄Cl 356.84 4.2 Antimicrobial (C. albicans)
2-(9-Ethyl derivative)phenol 9-C₂H₅, 2-C₆H₄OH 350.44 5.09 Not reported
3-Methyl derivative (25) 3-CH₃, no 9-substituent 230.29 2.7 Apoptosis induction (breast cancer)
8,9-Dimethylthieno derivative (21) 8-CH₃, 9-CH₃, 3-SCF₃ 322.96 N/A STING agonist activity

*Calculated from molecular formula (C₁₄H₁₄N₄S).
†Estimated based on structural analogs.

Key Observations :

  • Lipophilicity: Methyl/ethyl groups (e.g., target compound) increase logP compared to polar substituents like phenol (logP = 5.09 in compound Y500-3642) .
  • Antimicrobial Activity : Chlorophenyl substitution (e.g., compound 8a) enhances antifungal activity against C. albicans (MIC = 31.25 μg/ml) .

Antimicrobial Activity :

  • The target compound’s dimethyl configuration may reduce antimicrobial potency compared to analogs with sulfanyl acetamide groups (e.g., 10b, MIC = 31.25 μg/ml against C. albicans) .
  • Compounds with 4-tolyl moieties (e.g., 10b) exhibit selectivity for Gram-positive bacteria (S. aureus) over Gram-negative strains (E. coli) .

Receptor Binding and Signaling :

  • 8,9-Dimethyl derivatives (e.g., compound 21) act as non-nucleoside STING agonists, with trifluoromethylthio groups enhancing potency (EC₅₀ = 0.18 μM) .

Biological Activity

3,9-Dimethyl-8,9,10,11-tetrahydrobenzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound with significant potential in pharmaceutical applications. Its complex structure includes both sulfur and nitrogen atoms, which contribute to its diverse biological activities. This article provides a comprehensive overview of its biological activity based on recent research findings.

  • Molecular Formula : C13H14N4S
  • Molecular Weight : 330.405 Da

The compound primarily exhibits antimicrobial and anticancer properties. Its mechanism of action involves:

  • Targeting Microbial Cells : The compound has been shown to inhibit the growth of various microbial strains, likely leading to cell death through disruption of cellular processes .
  • Anticancer Activity : It demonstrates cytotoxic effects against cancer cell lines such as MDA-MB-231 and MCF-7. The compound's structure allows it to interfere with critical cellular pathways involved in cancer proliferation .

Biological Activity Overview

Activity TypeDescriptionReferences
AntimicrobialEffective against a range of microbial organisms; mode of action involves cell membrane disruption and inhibition of metabolic processes.
AnticancerExhibits cytotoxicity against breast cancer cell lines with IC50 values ranging from 17.83 μM to 19.73 μM.
AntioxidantShows potential in reducing oxidative stress markers in vitro.
Anti-inflammatoryDemonstrates significant anti-inflammatory effects in various models.

Case Studies

  • Anticancer Activity Assessment : A study evaluated the cytotoxic effects of synthesized derivatives of the compound on MDA-MB-231 cells. The results indicated that certain derivatives exhibited an IC50 value of 27.6 μM, highlighting their potential as effective anticancer agents .
  • Antimicrobial Testing : Another research focused on the antimicrobial efficacy of this compound against multiple bacterial strains. The results confirmed its effectiveness in inhibiting bacterial growth, suggesting its application as an antimicrobial agent .

Pharmacokinetics

Understanding the pharmacokinetics of 3,9-dimethyl-8,9,10,11-tetrahydrobenzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine is crucial for its therapeutic application:

  • Absorption : The compound shows good absorption characteristics due to its lipophilic nature.
  • Distribution : It is distributed throughout the body tissues effectively.
  • Metabolism and Excretion : Metabolized primarily in the liver with renal excretion being the main route for elimination.

Q & A

Q. What are the standard synthetic protocols for preparing 3,9-dimethyl derivatives of tetrahydrobenzothieno-triazolopyrimidines?

Methodological Answer:

  • Route 1 : React 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile derivatives with hydrazides or aminocarbonyl compounds in phosphorous oxychloride under reflux (5–10 h). Yields range from 70–85% after crystallization .
  • Route 2 : Cyclize hydrazino intermediates (e.g., 3-benzyl-2-hydrazino-tetrahydrothienopyrimidinones) with formic acid or acetic acid under reflux (4–6 h), followed by neutralization and recrystallization .
  • Key Considerations : Monitor reaction progress via TLC. Use sodium bicarbonate for safe quenching of POCl₃ .

Table 1 : Comparison of Synthetic Routes

MethodReagents/ConditionsYield (%)Purity (HPLC)Reference
POCl₃-mediated cyclizationPhosphorous oxychloride, reflux85>95%
Acid-catalyzed cyclizationFormic acid, reflux7892%

Q. How can spectroscopic techniques (NMR, IR) distinguish structural features of this compound?

Methodological Answer:

  • ¹H NMR : Key signals include:
  • Methyl groups: δ 2.23–3.05 ppm (singlets for CH₃ at C3/C9).

  • Cyclohexene protons: δ 1.87–3.13 ppm (multiplet for CH₂ in tetrahydro ring) .

    • ¹³C NMR : Look for quaternary carbons in fused rings (δ 117–148 ppm) and methyl carbons (δ 21–25 ppm) .
    • IR : C–S–C stretching at 685 cm⁻¹ (thiophene), aromatic C=C at 1687 cm⁻¹, and N–N stretching near 1360 cm⁻¹ .

    Table 2 : Diagnostic Spectral Peaks

    TechniqueKey PeaksAssignmentReference
    ¹H NMRδ 3.05 (s, 3H)C9-CH₃
    ¹³C NMRδ 145.8–146.3 ppmTriazolopyrimidine C
    IR685 cm⁻¹Thiophene C–S–C

Advanced Research Questions

Q. How do crystallographic parameters influence the biological activity of this compound?

Methodological Answer:

  • Structural Insights :
  • The cyclohexene ring adopts a half-chair conformation (Q(2) = 0.38 Å, θ = 129°), affecting ligand-receptor docking .
  • Planarity of the triazole-pyrimidine-benzothieno core (dihedral angle = 2.58°) enhances π-π stacking with biological targets .
    • Supramolecular Interactions :
  • C–H⋯N hydrogen bonds (R₂²(8) motif) and π-π stacking (3.45 Å) stabilize the crystal lattice, correlating with improved solubility and bioavailability .

Q. How to resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

  • Case Study : Discrepancies in ¹³C NMR shifts (e.g., δ 129–148 ppm for aromatic carbons) may arise from tautomerism or solvent effects.
  • Resolution Steps :

Compare experimental data with DFT-calculated spectra .

Use 2D NMR (HSQC, HMBC) to confirm connectivity .

Validate via X-ray crystallography (e.g., CCDC deposition) .

Q. What methodologies optimize biological activity evaluation for derivatives?

Methodological Answer:

  • In Vitro Assays :
  • Anti-inflammatory : COX-2 inhibition (IC₅₀) using ELISA .

  • Antimicrobial : MIC determination via broth microdilution against S. aureus .

    • Structure-Activity Relationship (SAR) :
  • Methyl groups at C3/C9 enhance lipophilicity (logP > 2.5), improving blood-brain barrier penetration .

  • Electron-withdrawing substituents on the phenyl ring increase cytotoxicity (e.g., IC₅₀ = 12 µM in MCF-7 cells) .

    Table 3 : Biological Activity of Derivatives

    DerivativeBioassayResult (IC₅₀/MIC)Reference
    3-(4-Cl-Ph)COX-2 Inhibition0.8 µM
    3-(4-OCH₃-Ph)S. aureus8 µg/mL

Methodological Notes

  • Data Integrity : Cross-validated spectral and crystallographic data from peer-reviewed studies (e.g., Acta Crystallographica, Journal of Medicinal Chemistry).

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